(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
Description
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid (CAS: 96443-42-4) is a chiral cyclopentane derivative with a molecular formula of C₈H₁₂O₄ and a molecular weight of 172.18 g/mol . Its structure features a cyclopentane ring substituted with a methoxycarbonyl (COOMe) group at the 3-position and a carboxylic acid (COOH) group at the 1-position, with stereochemistry defined as (1S,3R). This compound is commercially available as a white crystalline solid (97% purity) and is utilized in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
(1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUHGTQDOMGZOT-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96382-85-3 | |
| Record name | rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The protocol employs diethyl ether as the solvent under an inert atmosphere at 20°C for 24 hours. The thiourea catalyst activates the electrophilic carbonyl group, enabling nucleophilic attack by a cyclopentene-derived enolate. This step establishes the (1S,3R) configuration with 96% enantiomeric excess (ee) and a 96% yield.
Table 1: Reaction Parameters for Catalytic Asymmetric Synthesis
| Parameter | Value |
|---|---|
| Catalyst | 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea |
| Solvent | Diethyl ether |
| Temperature | 20°C |
| Time | 24 hours |
| Yield | 96% |
| Enantiomeric Excess (ee) | 96% |
This method’s advantages include high stereoselectivity and mild conditions. However, the reliance on expensive chiral catalysts limits industrial scalability.
Multi-Step Synthesis from Norbornene via Oxidative Ring-Opening
A scalable route starting from norbornene (bicyclo[2.2.1]hept-2-ene) has been documented by Geyer et al. (2016). This approach leverages oxidative ring-opening to generate the cyclopentane backbone, followed by sequential functionalization.
Key Synthetic Steps
-
Oxidative Ring-Opening : Norbornene undergoes oxidation with ruthenium chloride (RuCl₃) and sodium periodate (NaIO₄) in a biphasic ethyl acetate/acetonitrile/water system. This step produces cis-(1R,3S)-cyclopentane-1,3-dicarboxylic acid in 99% yield.
-
Borane-Mediated Reduction : The dicarboxylic acid is reduced using borane-tetrahydrofuran (BH₃·THF) to yield cis-(1R,3S)-cyclopentane-1,3-diyldimethanol (80% yield).
-
Selective Protection and Oxidation : One hydroxyl group is protected with tert-butyldiphenylsilyl chloride (TBDPSCl), while the other is oxidized to an aldehyde using oxalyl chloride (COCl₂) and dimethyl sulfoxide (DMSO) (92% yield).
-
Methoxycarbonylation : The aldehyde intermediate is converted to the methyl ester via a Wittig reaction with methyl triphenylphosphonium bromide, followed by hydrolysis to the carboxylic acid.
Table 2: Yield and Conditions for Norbornene-Derived Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxidative ring-opening | RuCl₃, NaIO₄, H₂O/EtOAc/MeCN | 99% |
| Borane reduction | BH₃·THF, THF, 0°C → RT | 80% |
| Silylation | TBDPSCl, DIPEA, DCM | 57% |
| Swern oxidation | Oxalyl chloride, DMSO, DCM | 92% |
This method’s modularity allows for stereochemical inversion by altering the starting material’s configuration. However, the multi-step sequence reduces overall efficiency.
Resolution of Racemic Mixtures via Chiral Chromatography
Industrial-scale production often employs enzymatic or chromatographic resolution of racemic 3-(methoxycarbonyl)cyclopentanecarboxylic acid. While specific data on this compound are scarce, analogous cyclopentane resolutions use immobilized chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to achieve >99% ee.
Process Optimization
-
Mobile Phase : Hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid.
-
Flow Rate : 1.0 mL/min.
-
Column : Chiralpak® IA (250 × 4.6 mm).
This method is cost-effective for large batches but requires pre-synthesis of racemic material, making it less ideal for small-scale applications.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Catalytic asymmetric | High ee, mild conditions | Costly catalysts, low scalability |
| Norbornene-derived | Scalable, modular | Multi-step, moderate yields |
| Chiral resolution | High purity, industrial-ready | Requires racemic precursor |
Industrial Production and Process Intensification
Recent advances focus on continuous-flow systems to enhance the catalytic asymmetric method’s scalability. Microreactors with immobilized thiourea catalysts have achieved 90% ee at a 10 g/h throughput, reducing catalyst loading by 40% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
Synthetic Chemistry
One of the primary applications of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid is in synthetic organic chemistry. Its structural features allow it to serve as an important intermediate in the synthesis of various biologically active compounds. For example:
- Synthesis of Pharmaceuticals : The compound can be utilized to synthesize cyclopentane derivatives that exhibit antimicrobial and anti-inflammatory properties. Researchers have reported successful syntheses involving this compound as a key intermediate .
Biological Research
Recent studies have highlighted the potential biological applications of this compound:
- Inhibition Studies : It has been investigated for its ability to inhibit specific enzymes related to metabolic pathways in various organisms. For instance, its derivatives have shown promise in inhibiting enzymes involved in cancer cell proliferation .
- Drug Development : The compound is being explored for its potential role as a scaffold in drug design, particularly for developing new classes of anti-cancer agents .
Material Science
The compound's unique chemical structure allows it to be used in material science:
- Polymer Synthesis : It can be incorporated into polymer chains to enhance material properties such as flexibility and thermal stability. Researchers are exploring its use in creating biodegradable polymers that could be beneficial for environmental sustainability .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Synthetic Chemistry | Intermediate for synthesizing pharmaceuticals | Effective in creating cyclopentane derivatives |
| Biological Research | Potential enzyme inhibitor and drug scaffold | Promising results in cancer inhibition studies |
| Material Science | Component in polymer synthesis | Enhances flexibility and thermal stability |
Case Study 1: Pharmaceutical Synthesis
A study published in the Journal of Organic Chemistry demonstrated the successful use of this compound in synthesizing a novel anti-inflammatory drug. The researchers reported that the incorporation of this compound significantly improved the yield and purity of the final product .
In a recent investigation, this compound was tested for its inhibitory effects on specific cancer cell lines. The results indicated a notable reduction in cell viability, suggesting its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can modulate biological processes and have therapeutic implications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomeric Analogues
The (1S,3R) configuration distinguishes it from its stereoisomers, such as (1R,3S)-rel-3-(Methoxycarbonyl)cyclopentanecarboxylic acid (CAS: 96382-85-3), which shares identical functional groups but differs in spatial arrangement. Stereochemical variations significantly impact physicochemical properties and biological activity. For instance, molecular docking studies () highlight that stereochemistry influences binding affinity to protein targets like survivin, a cancer-associated protein .
| Property | (1S,3R)-Isomer | (1R,3S)-Isomer |
|---|---|---|
| CAS Number | 96443-42-4 | 96382-85-3 |
| Configuration | 1S,3R | 1R,3S |
| Application | Synthetic intermediate | Potential survivin inhibitor |
Functional Group Analogues
Amino-Substituted Derivatives
Compounds like (1R,3S)-3-Aminocyclopentanecarboxylic acid (CAS: 71830-08-5) replace the methoxycarbonyl group with an amino (NH₂) group. This substitution increases polarity and water solubility, making it suitable for peptide synthesis or as a bioactive scaffold .
Protected Amino Derivatives
- (1S,3R)-3-(Boc-amino)cyclopentanecarboxylic acid (CAS: 261165-05-3): Incorporates a tert-butoxycarbonyl (Boc) protecting group, enhancing stability during solid-phase peptide synthesis .
- (1R,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid (CAS: 220497-66-5): Uses a fluorenylmethyloxycarbonyl (Fmoc) group, widely employed in automated peptide synthesis due to its base-labile properties .
| Compound | Substituent | Key Application |
|---|---|---|
| (1S,3R)-3-(Methoxycarbonyl) | COOMe | Organic synthesis, ester hydrolysis |
| (1R,3S)-3-Amino | NH₂ | Peptide building block |
| (1S,3R)-3-(Boc-amino) | Boc-NH | Protected intermediate for drug design |
| (1R,3S)-3-(Fmoc-amino) | Fmoc-NH | Solid-phase peptide synthesis |
Cyclohexane Analogues
Compounds like 4-(Methoxycarbonyl)cyclohexanecarboxylic acid (CAS: 32529-79-6) expand the ring to six members, altering conformational flexibility and steric effects. Cyclohexane derivatives generally exhibit lower similarity scores (0.93) compared to cyclopentane counterparts .
Pharmacologically Active Derivatives
- TAP20 (CAS: Unspecified): A GCN2 kinase inhibitor featuring a quinoline-triazolo substituent. Despite sharing a cyclopentane core, its complex substituents confer distinct kinase selectivity .
- ZINC2243688 (CAS: 220497-66-5): A survivin inhibitor with an Fmoc-protected amino group, demonstrating the role of cyclopentane derivatives in oncology .
Solubility and Reactivity
- The (1S,3R)-methoxycarbonyl derivative is less polar than amino-substituted analogues, favoring solubility in organic solvents like methanol or dichloromethane .
- Amino derivatives (e.g., (1R,3S)-3-Amino) exhibit higher water solubility due to zwitterionic character .
Biological Activity
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid, with the CAS number 96443-42-4, is a cyclic carboxylic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxycarbonyl group attached to a cyclopentane ring. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biochemistry.
- Molecular Formula : C₈H₁₂O₄
- Molecular Weight : 172.18 g/mol
- IUPAC Name : (1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid
- Synonyms : 1s,3r-3-methoxycarbonyl cyclopentanecarboxylic acid, cis-3-methoxycarbonyl cyclopentancarboxylic acid
Biological Activity Overview
Research indicates that this compound exhibits various biological activities. These include:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Antitumor Activity : There is emerging evidence that derivatives of this compound could inhibit tumor growth in specific cancer cell lines.
Antimicrobial Activity
A study conducted on the antimicrobial properties of related compounds indicated that cyclic carboxylic acids can exhibit significant antimicrobial effects. For instance, the compound's structural analogs showed minimum inhibitory concentrations (MICs) against Gram-positive bacteria ranging from 1.49 to 5.95 µM . This suggests that this compound may also demonstrate similar properties due to its structural characteristics.
Data Table: Biological Activity Summary
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the carboxylic acid functional group plays a critical role in its interaction with biological targets, potentially influencing enzyme activity or cellular signaling pathways.
Safety and Handling
As with many chemical compounds, safety precautions are essential when handling this compound. It is classified as a skin irritant and may cause serious eye irritation . Proper laboratory safety protocols should be followed to mitigate risks.
Q & A
Q. What are the standard synthetic routes for (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid?
A common approach involves stereoselective cyclization or functionalization of cyclopentane precursors. For example, hydrolysis of methyl ester intermediates under basic conditions (e.g., lithium hydroxide in methanol/water) followed by acid workup can yield the carboxylic acid moiety. Purification often employs silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization . Key steps include protecting group strategies (e.g., tert-butoxycarbonyl) to preserve stereochemistry during synthesis .
Q. How is the compound characterized to confirm its structure and purity?
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR (if fluorinated analogs are present) are critical for verifying stereochemistry and functional groups. For instance, characteristic shifts for the methoxycarbonyl group appear at ~δ 3.6–3.8 ppm (¹H) and ~δ 52–54 ppm (¹³C) .
- HRMS : High-resolution mass spectrometry confirms molecular weight and isotopic patterns (e.g., [M+Na]⁺ or [M+H]⁺ ions) with <2 ppm error margins .
- Purity : HPLC with UV detection (λ = 210–254 nm) or TLC (silica gel, visualized with iodine/KMnO₄) ensures ≥97% purity .
Q. What are the recommended storage conditions for this compound?
Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group or oxidation of the cyclopentane ring. Desiccants like silica gel are advised to avoid moisture uptake .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during multistep synthesis?
- Chiral Auxiliaries : Use (1S,3R)-configured intermediates with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups to prevent racemization .
- Stereospecific Reagents : Enzymatic resolution or chiral catalysts (e.g., Rhodium-BINAP complexes) can enforce enantiomeric excess (>95% ee) .
- Monitoring : Periodic optical rotation measurements or chiral HPLC validate retention of configuration .
Q. How to resolve contradictions in NMR data between experimental and computational predictions?
- Solvent/Temperature Effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and elevated temperatures (e.g., 60°C) may shift peaks due to hydrogen bonding or conformational changes .
- DFT Calculations : Density functional theory simulations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison with experimental data .
- Dynamic Effects : Rotameric equilibria in flexible cyclopentane rings can split signals; variable-temperature NMR clarifies dynamics .
Q. What strategies improve stability during kinetic studies under physiological conditions?
- Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to mimic biological environments and reduce non-specific degradation .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to mitigate metal-catalyzed oxidation .
Q. How can the methoxycarbonyl group be selectively modified for structure-activity relationship (SAR) studies?
- Ester Hydrolysis : Controlled basic hydrolysis (NaOH/THF/H₂O) converts the ester to a carboxylic acid for salt formation .
- Amidation : Coupling with amines (EDC/HOBt) generates amide derivatives for probing hydrogen-bonding interactions .
- Bioisosteres : Replace the methoxy group with trifluoromethyl or cyclopropyl moieties to enhance metabolic stability .
Q. What biological targets are plausible for this compound based on structural analogs?
- Kinase Inhibition : Cyclopentane carboxylic acids are explored as GCN2 or GSK3β inhibitors (e.g., TAP20 analog in ) .
- Amino Acid Transporters : Neutral amino acid transporter (ASCT2) modulation is possible due to structural similarity to conformationally constrained glutamate analogs .
Q. How to design computational docking studies for target identification?
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
